molecular formula C17H23N3O3S B5832248 methyl 3-(3-(diethylamino)propyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate CAS No. 422526-42-9

methyl 3-(3-(diethylamino)propyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate

Cat. No.: B5832248
CAS No.: 422526-42-9
M. Wt: 349.4 g/mol
InChI Key: FBARBMLOSFUPQA-UHFFFAOYSA-N
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Description

Methyl 3-(3-(diethylamino)propyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a complex organic compound with a unique structure that includes a quinazoline core, a diethylamino propyl side chain, and a thioxo group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-(3-(diethylamino)propyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate typically involves multiple steps. One common method starts with the preparation of the quinazoline core, followed by the introduction of the diethylamino propyl side chain and the thioxo group. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled. The use of continuous flow reactors can also be considered to enhance efficiency and scalability. The choice of solvents, catalysts, and purification methods are optimized to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(3-(diethylamino)propyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioxo group to a thiol or other reduced forms.

    Substitution: The diethylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction can produce thiols.

Scientific Research Applications

Methyl 3-(3-(diethylamino)propyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

    Industry: It can be used in the production of advanced materials with unique properties.

Mechanism of Action

The mechanism by which methyl 3-(3-(diethylamino)propyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The pathways involved can vary depending on the specific application and the biological context.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-(3-(dimethylamino)propyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate
  • Methyl 3-(3-(diethylamino)propyl)-4-oxo-2-oxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate

Uniqueness

Methyl 3-(3-(diethylamino)propyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate is unique due to the presence of both the diethylamino propyl side chain and the thioxo group. This combination of functional groups imparts specific chemical and biological properties that distinguish it from similar compounds.

Biological Activity

Methyl 3-(3-(diethylamino)propyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate (MTHQ) is a complex organic compound with potential biological activities that merit detailed exploration. This article synthesizes available data regarding its biological activity, structural characteristics, and potential therapeutic applications.

Structural Overview

MTHQ belongs to the class of tetrahydroquinazolines and features a unique molecular structure characterized by:

  • Molecular Formula : C17H23N3O3S
  • Molecular Weight : 349.4 g/mol
  • Key Functional Groups :
    • Thioxo group (C=S)
    • Diethylamino propyl chain
    • Quinazolinecarboxylate core

These structural elements suggest that MTHQ may interact with various biological targets, potentially influencing its pharmacological properties.

Anticancer Properties

Research indicates that MTHQ and its derivatives exhibit selective cytotoxicity against various cancer cell lines. The presence of the diethylamino group is believed to enhance its biological activity. Studies suggest that MTHQ can bind to receptors involved in cell proliferation and apoptosis pathways, thus exerting cytotoxic effects on cancer cells.

Case Study: Cytotoxicity Assessment
In vitro studies have demonstrated that MTHQ derivatives show promising results in inhibiting cancer cell growth. For instance, compounds structurally similar to MTHQ have been reported to possess significant antiproliferative activity against human cancer cell lines such as HeLa and MCF-7. The mechanism of action is thought to involve the induction of apoptosis through the activation of caspases and modulation of apoptotic markers .

Antimicrobial Potential

The quinazolinecarboxylate core found in MTHQ has been associated with antimicrobial properties. Preliminary investigations suggest that MTHQ could be explored as a potential antimicrobial agent against various bacterial strains. The thioxo group may play a role in enhancing these properties by facilitating interactions with microbial enzymes.

Comparative Analysis of Similar Compounds

To further understand the potential of MTHQ, a comparative analysis with structurally similar compounds is useful. The following table summarizes key findings regarding their biological activities:

Compound NameStructure FeaturesBiological Activity
Methyl 3-amino-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylateLacks diethylamino groupModerate cytotoxicity
3-(4-methylphenyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acidAromatic substitutionAntimicrobial properties
3-amino-6-methyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-oneSimplified structureAnticancer activity

The unique substitution pattern of MTHQ contributes to its enhanced biological activity compared to other derivatives.

Future Research Directions

Given the promising preliminary data on the biological activities of MTHQ, several avenues for future research can be proposed:

  • Mechanistic Studies : Detailed investigations into the mechanisms by which MTHQ induces apoptosis in cancer cells and its interaction with specific molecular targets.
  • Structure-Activity Relationship (SAR) Analysis : Systematic modification of the MTHQ structure to optimize its pharmacological profiles for targeted therapy.
  • In Vivo Studies : Evaluation of the efficacy and safety of MTHQ in animal models to assess its therapeutic potential before clinical trials.

Properties

IUPAC Name

methyl 3-[3-(diethylamino)propyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O3S/c1-4-19(5-2)9-6-10-20-15(21)13-8-7-12(16(22)23-3)11-14(13)18-17(20)24/h7-8,11H,4-6,9-10H2,1-3H3,(H,18,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBARBMLOSFUPQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCCN1C(=O)C2=C(C=C(C=C2)C(=O)OC)NC1=S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401119913
Record name Methyl 3-[3-(diethylamino)propyl]-1,2,3,4-tetrahydro-4-oxo-2-thioxo-7-quinazolinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401119913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

422526-42-9
Record name Methyl 3-[3-(diethylamino)propyl]-1,2,3,4-tetrahydro-4-oxo-2-thioxo-7-quinazolinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=422526-42-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 3-[3-(diethylamino)propyl]-1,2,3,4-tetrahydro-4-oxo-2-thioxo-7-quinazolinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401119913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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